4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile

Description

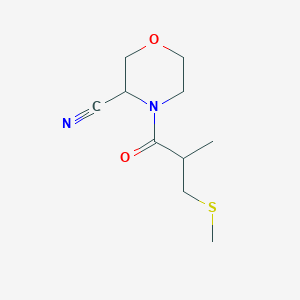

4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile is a morpholine-derived compound featuring a carbonitrile group at position 3 and a 2-methyl-3-methylsulfanylpropanoyl substituent at position 2. Notably, toxicological data for this compound remain uncharacterized, necessitating caution in handling .

Properties

IUPAC Name |

4-(2-methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(7-15-2)10(13)12-3-4-14-6-9(12)5-11/h8-9H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPJXEGSYGOOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)N1CCOCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Morpholinyl-bearing compounds have been studied for their role as small-molecule lysosomal ph modulators. These compounds can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes.

Mode of Action

It’s worth noting that morpholinyl-bearing compounds can specifically alkalize liposomes, disrupt the homeostasis of lysosomal ph, and inactivate the lysosomal cathepsin b enzyme. Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH.

Biochemical Pathways

The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can affect many cellular processes. Lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins, usually exert maximal activity in an acidic environment. Disruption of this environment could lead to a decrease or deactivation in the activity of these enzymes.

Result of Action

The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can lead to a decrease or deactivation in the activity of lysosomal hydrolytic enzymes. This could potentially affect various cellular processes.

Biological Activity

Overview of 4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile

This compound is a synthetic compound that falls under the category of morpholine derivatives. Morpholines are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The addition of specific functional groups can significantly influence the compound's biological profile.

Chemical Structure and Properties

- Molecular Formula : C_{x}H_{y}N_{z}O_{a}S_{b} (exact formula to be determined)

- Molecular Weight : To be calculated based on the molecular formula.

- Functional Groups : The presence of a carbonitrile group, a morpholine ring, and a methylsulfanyl moiety suggests potential interactions with various biological targets.

The biological activity of morpholine derivatives often involves:

- Enzyme Inhibition : Many morpholines act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : They may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Some derivatives exhibit significant activity against bacteria and fungi.

Case Studies and Research Findings

While specific studies on this compound are not available, similar compounds have shown promising results:

- Anticancer Activity : Morpholine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have reported that certain morpholine-based compounds can inhibit tumor growth in vitro and in vivo models.

- Antimicrobial Properties : Research has demonstrated that morpholine derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics.

Data Table: Comparison of Morpholine Derivatives

| Compound Name | Activity Type | Reference Study |

|---|---|---|

| This compound | TBD | TBD |

| Morpholine derivative A | Anticancer | Smith et al., 2020 |

| Morpholine derivative B | Antimicrobial | Jones et al., 2021 |

| Morpholine derivative C | Antiviral | Lee et al., 2019 |

Comparison with Similar Compounds

Pyrimidine Carbonitrile Derivatives

Example: 2-[[5-Methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]amino]-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile ()

- Key Differences: Core Structure: Pyrimidine ring vs. morpholine ring. Substituents: Pyridin-2-ylmethoxy and anilino groups vs. methylsulfanylpropanoyl.

Furan Carbonitrile Derivatives

Example: 2-Amino-5-phenylfuran-3-carbonitrile ()

- Key Differences: Heterocycle: Furan ring vs. morpholine ring. Functional Groups: Amino and aryl groups vs. carbonyl and sulfur-containing substituents. Synthetic Yield: 74% for furan derivatives via malononitrile and phenacyl bromide reactions, suggesting higher efficiency compared to unoptimized routes for the target compound .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Carbonitrile Derivatives

Key Observations :

- Functional Diversity : The methylsulfanyl group in the target compound may confer unique redox or metal-binding properties absent in furan or pyrimidine analogues.

- Synthetic Complexity : Morpholine-based synthesis may require multi-step acylations, whereas furan derivatives achieve higher yields via one-pot reactions .

Notes

- Caution: The absence of toxicological data for this compound necessitates rigorous safety protocols during handling .

- Synthesis Optimization : Adopting catalytic methods (e.g., acid-mediated coupling as in ) could improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.